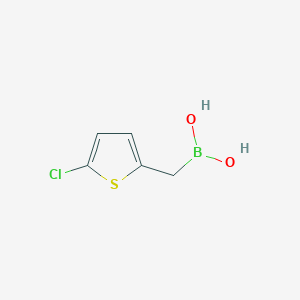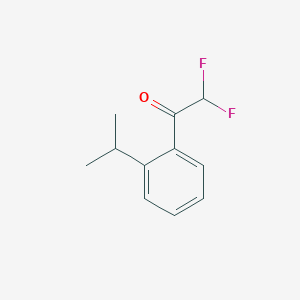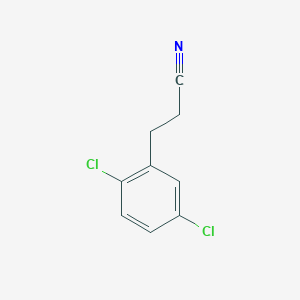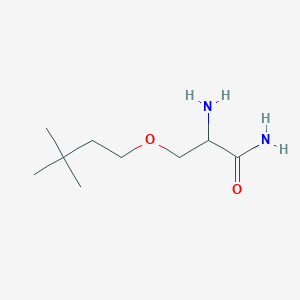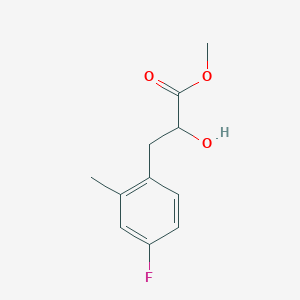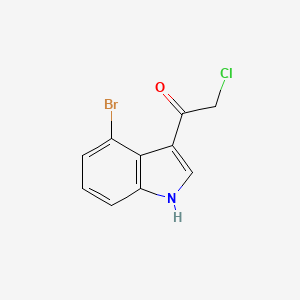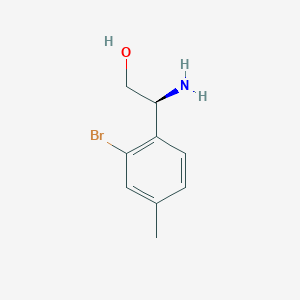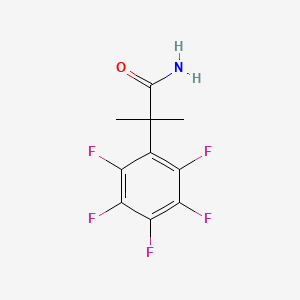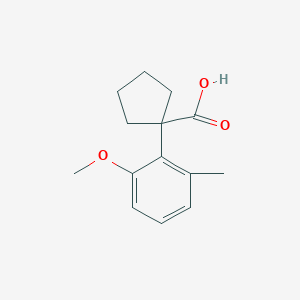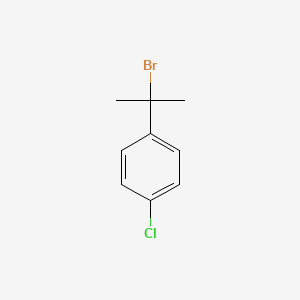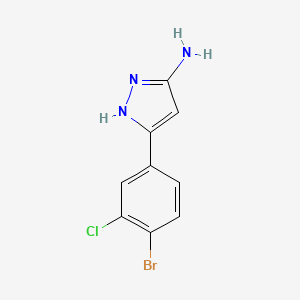
5-(4-Bromo-3-chlorophenyl)-1h-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromo-3-chlorophenyl)-1H-pyrazol-3-amine is a chemical compound characterized by its bromine and chlorine-substituted phenyl ring attached to a pyrazol-3-amine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromo-3-chlorophenyl)-1H-pyrazol-3-amine typically involves the following steps:
Bromination and Chlorination: The starting material, phenyl ring, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 4th and 3rd positions, respectively.
Formation of Pyrazol-3-amine: The bromo-chloro-substituted phenyl ring is then reacted with hydrazine and a suitable carbonyl compound to form the pyrazol-3-amine core.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 5-(4-Bromo-3-chlorophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.
Substitution: Substitution reactions can occur at the bromine and chlorine positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) can be used for halogen substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Amines and other reduced forms.
Substitution Products: Halogen-substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-(4-Bromo-3-chlorophenyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and interactions with biomolecules.
Industry: The compound is utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which 5-(4-Bromo-3-chlorophenyl)-1H-pyrazol-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
5-(4-Bromo-2-chlorophenyl)-1H-pyrazol-3-amine
5-(3-Bromo-4-chlorophenyl)-1H-pyrazol-3-amine
5-(2-Bromo-3-chlorophenyl)-1H-pyrazol-3-amine
Uniqueness: 5-(4-Bromo-3-chlorophenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H7BrClN3 |
|---|---|
Peso molecular |
272.53 g/mol |
Nombre IUPAC |
5-(4-bromo-3-chlorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7BrClN3/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |
Clave InChI |
IHBAHNRUDNOWRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=NN2)N)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


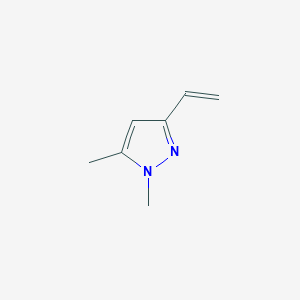
![5-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B15318662.png)
